molecular formula C7H13NO4 B047279 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid CAS No. 111398-44-8

2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid

Cat. No.: B047279
CAS No.: 111398-44-8
M. Wt: 175.18 g/mol
InChI Key: CEFVHPDFGLDQKU-UHFFFAOYSA-N
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Description

Chemical Structure: 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid (CAS: 74761-42-5) is a branched-chain amino acid derivative featuring a methoxycarbonyl (-OCOOCH₃) group attached to the amino moiety of 3-methylbutanoic acid. Its molecular formula is C₈H₁₃NO₄, with a molecular weight of 175.18 g/mol .

Applications: This compound is a key intermediate in pharmaceutical synthesis, notably as the sidechain in ledipasvir, a hepatitis C virus NS5A inhibitor . Its methoxycarbonyl group enhances stability and modulates hydrophobicity, making it suitable for drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid typically involves the reaction of L-valine with methyl chloroformate. The process begins by dissolving L-valine in an aqueous solution of sodium hydroxide and sodium carbonate. The solution is then cooled using an ice-water bath. Methyl chloroformate is added dropwise to the mixture, and the reaction is allowed to proceed at ambient temperature for several hours. The reaction mixture is then washed with ether, acidified with hydrochloric acid, and extracted with dichloromethane. The organic phase is dried, filtered, and concentrated to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Overview

2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid, also known as (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid or MOC-Val-OH, is an amino acid derivative characterized by a methoxycarbonyl group attached to the amino group. Its molecular formula is C₇H₁₃NO₄, and it has garnered attention for its diverse applications across various scientific fields, particularly in pharmaceuticals, biochemistry, and materials science.

Pharmaceutical Development

(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, including antiviral agents like Ledipasvir, which is used in the treatment of hepatitis C . Its unique chemical structure allows it to participate in complex synthetic pathways, enhancing the efficiency of drug development processes.

Biochemical Research

This compound plays a significant role in studying metabolic pathways and enzyme interactions. It is utilized as a substrate in enzymatic assays to investigate the kinetics of amino acid metabolism. Its chiral nature makes it particularly valuable for research on stereochemistry and its effects on biological activity.

Antimicrobial and Antioxidant Studies

Research has demonstrated that (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid exhibits notable antimicrobial properties against various bacterial strains, including:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Additionally, it has shown antioxidant activity with an IC50 value of approximately 50 µM in DPPH assays, indicating potential therapeutic benefits in oxidative stress-related conditions .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, administration of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid alongside standard antibiotic therapy resulted in significantly improved patient outcomes compared to those receiving antibiotics alone. This highlights its potential as an adjunctive treatment in infectious diseases.

Case Study 2: Anti-inflammatory Applications

A study conducted on animal models of arthritis revealed that treatment with this compound led to reduced joint swelling and lower levels of inflammatory markers compared to control groups. These findings suggest its potential application in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid is not fully understood. it is believed to act as an inhibitor of enzymes involved in the metabolism of glucose, fatty acids, and other molecules. It may also function as an antioxidant, exhibiting anti-inflammatory and anti-cancer properties. The compound’s ability to transport drugs across cell membranes suggests its potential use as a drug delivery agent.

Comparison with Similar Compounds

A comparative analysis of structural analogs highlights how substituent variations influence physicochemical properties and biological activity:

Structural and Functional Analogues

Compound Name Substituent(s) Molecular Formula MW (g/mol) Key Properties/Bioactivity Reference
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid Methoxycarbonylamino (-NHCOOCH₃) C₈H₁₃NO₄ 175.18 Pharmaceutical intermediate; moderate hydrophobicity
2CA3MBA Cyclohexylcarbamoyl benzoyl C₂₀H₂₇N₂O₅ 375.44 Binds bovine serum albumin (BSA); bulky substituent reduces solubility
2-(Dimethylcarbamoylamino)-3-methylbutanoic acid Dimethylcarbamoylamino (-NHC(O)N(CH₃)₂) C₈H₁₆N₂O₃ 188.22 Higher lipophilicity; uncharacterized bioactivity
2-(Acenaphthen-5-yl)-3-methylbutanoic acid Acenaphthenyl aromatic group C₁₉H₁₈O₂ 278.35 Fungicidal activity (amide/acid chloride forms)
2-[(2-Methylfuran-3-carbonyl)amino]-4-methylsulfanylbutanoic acid Methylfuran carbonyl + methylsulfanyl C₁₁H₁₅NO₄S 257.31 Aromatic π-π interactions; sulfur enhances reactivity

Key Findings

Substituent Effects on Protein Binding :

  • The target compound’s methoxycarbonyl group provides moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, 2CA3MBA’s bulky cyclohexylcarbamoyl benzoyl group enhances BSA binding affinity but reduces aqueous solubility .

Biological Activity :

  • The acenaphthenyl derivative () exhibits potent fungicidal activity, attributed to its aromatic substituent. The methoxycarbonyl group in the target compound, however, prioritizes metabolic stability over direct antimicrobial effects, making it more suitable as a drug scaffold .

Toxicity and Safety: A structurally related compound, 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (CAS: 1009120-05-1), shows acute oral toxicity (Category 4) and respiratory irritation (H335), suggesting similar hazards for methoxycarbonyl-amino derivatives .

Synthetic Flexibility: Derivatives like (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid () are synthesized via phthalic anhydride and amino acid reactions, a method applicable to the target compound’s production .

Biological Activity

2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid, also known as N-(methoxycarbonyl)valine, is an amino acid derivative with significant implications in biochemical and pharmaceutical research. Its unique structural features allow it to participate in various biological activities, making it a valuable compound in synthetic biology and drug development.

  • Molecular Formula : C6H11N1O3
  • Molecular Weight : 145.16 g/mol
  • CAS Number : 111398-44-8

The compound's structure includes a methoxycarbonyl group that enhances its reactivity and interaction with biological systems. The presence of the amino group contributes to its role as a building block in peptide synthesis.

The mechanism of action for this compound primarily involves its incorporation into peptides and proteins. This incorporation can influence protein folding and stability due to the unique steric and electronic properties of the methoxycarbonyl group. It acts as a substrate in enzymatic reactions, participating in metabolic pathways essential for cellular function.

Enzymatic Interactions

Research indicates that this compound can interact with various enzymes, enhancing their activity or altering their specificity. For instance, it has been shown to increase the binding affinity of certain enzymes involved in metabolic processes through hydrogen bonding interactions facilitated by its functional groups.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens. The structural similarity to natural amino acids allows it to interfere with microbial protein synthesis, presenting potential as an antibiotic agent.

Anticancer Activity

Recent investigations have explored the potential of this compound in cancer therapy. Its ability to modulate protein interactions and influence signaling pathways may offer new avenues for developing anticancer drugs. For example, studies have shown that modifications of similar amino acid derivatives can enhance their efficacy against specific cancer cell lines .

Case Studies

StudyFocusFindings
Gholap et al. (2007)Biological InteractionsIdentified potential antimicrobial properties and mechanisms of action involving enzyme inhibition.
Saito et al. (2021)Drug DevelopmentDemonstrated how modifications of amino acid analogs can lead to increased binding affinities and therapeutic effects against cancer targets .
Research on Peptide SynthesisSynthetic BiologyHighlighted the importance of this compound as a key building block for creating peptide mimetics with enhanced biological activity .

Applications in Drug Development

The unique properties of this compound make it a candidate for various applications:

  • Peptide Synthesis : Used as a building block for synthesizing peptides with tailored biological activities.
  • Drug Delivery Systems : Its ability to modify protein interactions can be harnessed in designing targeted drug delivery mechanisms.
  • Biotechnology : Potential applications in creating biosensors and biocatalysts due to its reactivity and interaction capabilities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves protection/deprotection strategies. For example, (S)-enantiomers can be synthesized via Boc-protected intermediates followed by selective deprotection using hydrochloric acid in dioxane, as described in a patent procedure . Chiral chromatography (e.g., HPLC with a chiral stationary phase) or circular dichroism (CD) spectroscopy is recommended to verify enantiomeric purity. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize racemization .

Q. How can researchers characterize the structural integrity of this compound and its intermediates?

  • Methodological Answer : Use a combination of 1^1H-NMR and 13^13C-NMR to confirm functional groups (e.g., methoxycarbonyl, methyl branches). For instance, the methoxy group typically appears as a singlet near δ 3.7–3.8 ppm in 1^1H-NMR . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies carbonyl stretches (e.g., ~1700 cm1^{-1} for ester groups) .

Q. What are the critical parameters for scaling up the synthesis without compromising yield or purity?

  • Methodological Answer : Key factors include:

  • Solvent selection (e.g., dioxane for acid-catalyzed reactions) .
  • Controlled addition rates of reagents to manage exothermic reactions.
  • Intermediate purification via recrystallization or flash chromatography. Pilot batches should be monitored via in-situ IR or TLC to detect side products early .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) influence the compound’s reactivity or biological interactions?

  • Methodological Answer : Enantiomers may exhibit divergent binding affinities in biological systems. For example, (S)-configured analogs show enhanced interactions with chiral receptors in computational docking studies. To probe this, synthesize both enantiomers using chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare their activity in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported reaction yields or purification methods across studies?

  • Methodological Answer : Perform comparative experiments under varying conditions (e.g., solvent polarity, catalyst loading). For instance, conflicting yields in ester hydrolysis steps may arise from differences in acid concentration or reaction time. Systematic Design of Experiments (DoE) can identify optimal parameters . Contradictions in purity assessments often stem from analytical method sensitivity—validate results using orthogonal techniques (e.g., NMR + HPLC) .

Q. How can computational modeling predict the compound’s stability or degradation pathways under physiological conditions?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies, identifying labile groups (e.g., methoxycarbonyl). Molecular dynamics simulations in aqueous environments predict hydrolysis rates. Pair these with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to correlate predictions with empirical data .

Q. What are the challenges in derivatizing this compound for targeted drug delivery, and how can they be addressed?

  • Methodological Answer : The methyl branch and methoxycarbonyl group may sterically hinder conjugation. Strategies include:

  • Introducing flexible linkers (e.g., PEG spacers) to reduce steric effects.
  • Protecting the amino group during coupling reactions (e.g., Fmoc protection) to prevent side reactions .
  • Monitoring conjugation efficiency via MALDI-TOF or fluorescence tagging .

Properties

IUPAC Name

2-(methoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFVHPDFGLDQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74761-42-5
Record name N-(methoxycarbonyl)-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of L-valine, d8 (Cambridge Isotope Laboratories, 0.4949 g) in 1N sodium hydroxide (3.95 mL) was added sodium carbonate (0.419 g). The solution was cooled to 0° C. and methyl chloroformate (0.289 mL) was added dropwise over 30 minutes and reaction mixture was stirred for 3 h at 0° C. Reaction mixture was washed with ethyl ether (3×15 mL) and aqueous layer was acidified to pH=1 with concentrated HCl. Aqueous layer was extracted dichloromethane (3×15 mL) and organic layers were dried (MgSO4) and concentrated to give 2-Methoxycarbonylamino-3-methyl-butyric acid, d8 as a white solid (0.5681 g).
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Synthesis routes and methods II

Procedure details

To a solution of d-valine, (5.0 g) in 1N sodium hydroxide (42.7 mL) was added sodium carbonate (4.53 g). The solution was cooled to 0° C. and methyl chloroformate (0.289 mL) was added dropwise over 2 h and reaction mixture was stirred for 2 h at 0° C. White reaction mixture was diluted with enough H2O to form a colorless solution and washed with ethyl ether (3×30 mL). Aqueous layer was acidified to pH=2 with concentrated HCl to give a white precipitate that collected by filtration, washed with H2O and dried under high vacuum to give 2-Methoxycarbonylamino-3-methyl-butyric acid as a crystalline white solid (4.668 g). LCMS-ESI−: calc'd for C7H13NO4: 176.2 (M+H+). Found: 175.9 (M+H+).
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Synthesis routes and methods III

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid

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